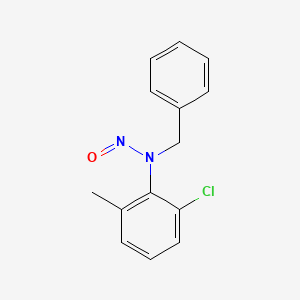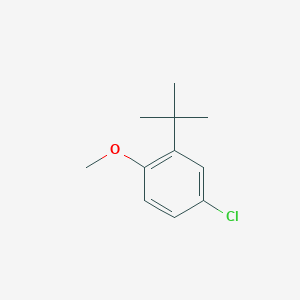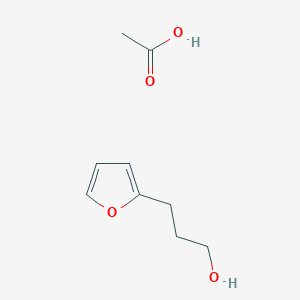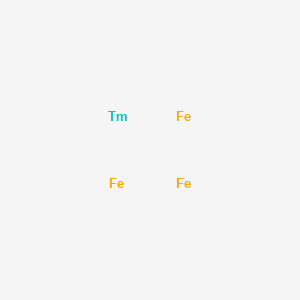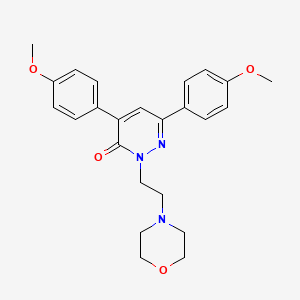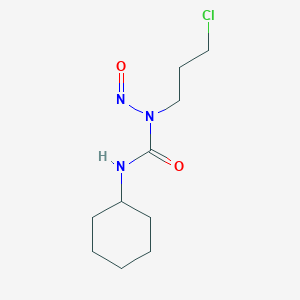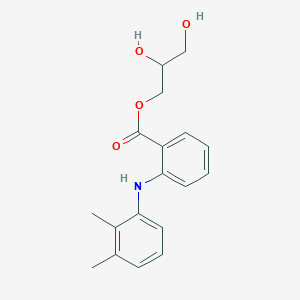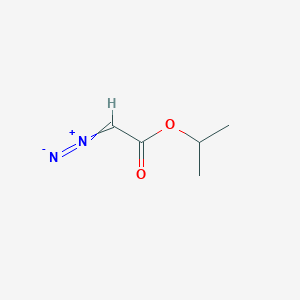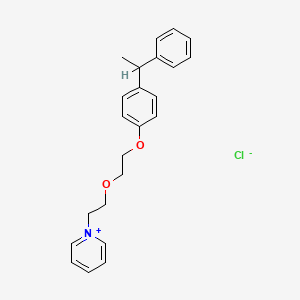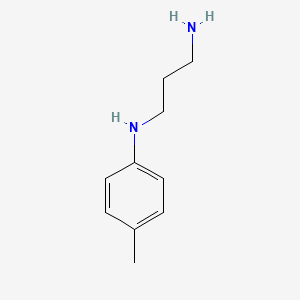
N1-p-Tolylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-p-Tolylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a tolyl group attached to the nitrogen atom of a propane-1,3-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-p-Tolylpropane-1,3-diamine typically involves the reaction of p-toluidine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of p-toluidine attacks the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where p-toluidine and 1,3-dibromopropane are continuously fed into a reactor under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
N1-p-Tolylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
N1-p-Tolylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of N1-p-Tolylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-Benzyl-N3, N3-diethylpropane-1,3-diamine
- N,N-Dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine
- N-Oleyl-1,3-propanediamine
Uniqueness
N1-p-Tolylpropane-1,3-diamine is unique due to the presence of the tolyl group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
13910-54-8 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
N'-(4-methylphenyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H16N2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 |
InChI-Schlüssel |
SOTBGKWMYDKHIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



